An In-Depth Technical Guide to 11-(Tritylthio)undecanoic Acid: Synthesis, Self-Assembly, and Advanced Applications
An In-Depth Technical Guide to 11-(Tritylthio)undecanoic Acid: Synthesis, Self-Assembly, and Advanced Applications
This guide provides a comprehensive technical overview of 11-(Tritylthio)undecanoic acid, a pivotal molecule in the field of surface chemistry and nanotechnology. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and application of this versatile compound, with a focus on the formation of self-assembled monolayers (SAMs) for biosensors and drug delivery systems.
Core Concepts: Understanding 11-(Tritylthio)undecanoic Acid
11-(Tritylthio)undecanoic acid is a bifunctional organic molecule characterized by a long eleven-carbon aliphatic chain. At one terminus lies a carboxylic acid group (-COOH), and at the other, a thiol (-SH) group protected by a bulky trityl (triphenylmethyl) group. This unique structure makes it an ideal candidate for surface modification, particularly on noble metal surfaces like gold.
The trityl protecting group is a key feature, offering stability to the thiol moiety during synthesis and storage, preventing its premature oxidation to disulfides. This protective group can be readily removed under acidic conditions, exposing the reactive thiol for covalent attachment to surfaces. The terminal carboxylic acid group provides a versatile handle for the subsequent immobilization of a wide array of molecules, including proteins, antibodies, and drug payloads.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C30H36O2S | |
| Molecular Weight | 460.68 g/mol | |
| CAS Number | 202462-83-7 | |
| Appearance | White to off-white solid | --- |
Synthesis of 11-(Tritylthio)undecanoic Acid: A Step-by-Step Protocol
The synthesis of 11-(Tritylthio)undecanoic acid is typically achieved through a nucleophilic substitution reaction between 11-bromoundecanoic acid and triphenylmethanethiol. The following protocol outlines a reliable method for its preparation.
Experimental Protocol: Synthesis
Materials:
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11-bromoundecanoic acid
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Triphenylmethanethiol
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Potassium carbonate (or another suitable base)
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Dimethylformamide (DMF) or a similar polar aprotic solvent
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Diethyl ether
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 11-bromoundecanoic acid and a slight molar excess (1.1 equivalents) of triphenylmethanethiol in anhydrous DMF.
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Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. The base acts as a proton scavenger, facilitating the nucleophilic attack of the thiolate on the alkyl bromide.
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Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
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Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield 11-(Tritylthio)undecanoic acid as a white solid.
Caption: Workflow for the synthesis of 11-(Tritylthio)undecanoic acid.
Formation of Self-Assembled Monolayers (SAMs) on Gold
The primary application of 11-(Tritylthio)undecanoic acid is in the formation of well-ordered self-assembled monolayers on gold surfaces. The process involves the in situ deprotection of the trityl group and the subsequent chemisorption of the thiol onto the gold substrate.
Mechanism of SAM Formation
The formation of the SAM is a two-step process that occurs in a single pot. First, an acid, typically trifluoroacetic acid (TFA), is used to cleave the trityl group, generating a highly stable trityl cation and the free thiol. The exposed thiol then readily forms a strong covalent bond with the gold surface. The long alkyl chains of the undecanoic acid backbone then self-organize through van der Waals interactions to form a densely packed, ordered monolayer.
Caption: Mechanism of SAM formation from 11-(Tritylthio)undecanoic acid.
Experimental Protocol: SAM Formation
Materials:
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Gold-coated substrate (e.g., silicon wafer, glass slide)
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11-(Tritylthio)undecanoic acid
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Anhydrous ethanol
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Trifluoroacetic acid (TFA)
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Clean glass vial with a cap
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Tweezers
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Nitrogen gas source
Procedure:
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Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution) can be used.
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Solution Preparation: Prepare a 1-10 mM solution of 11-(Tritylthio)undecanoic acid in anhydrous ethanol in a clean glass vial.
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Deprotection and Assembly: Add a small amount of TFA to the solution (e.g., 1-5% v/v). The solution may turn yellow due to the formation of the trityl cation. Immediately immerse the cleaned gold substrate into the solution using tweezers.
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Incubation: Cap the vial and allow the self-assembly to proceed for 12-24 hours at room temperature. To minimize oxidation, the vial can be purged with nitrogen before sealing.
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Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with copious amounts of ethanol to remove any physisorbed molecules. Dry the substrate under a gentle stream of nitrogen.
Characterization of 11-(Tritylthio)undecanoic Acid SAMs
A combination of surface-sensitive techniques is employed to verify the formation and quality of the SAM.
X-Ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and the chemical state of the elements. For a well-formed SAM of 11-mercaptoundecanoic acid on gold, the following are expected:
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Au 4f peaks: The characteristic doublet for metallic gold will be observed.
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S 2p peak: A peak at approximately 162 eV is indicative of a thiolate species covalently bonded to the gold surface. The absence of a peak around 164 eV suggests the absence of unbound thiol or disulfide species.
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C 1s peak: A large peak around 285 eV corresponding to the hydrocarbon backbone, and a smaller peak at a higher binding energy (around 289 eV) corresponding to the carbon in the carboxylic acid group.
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O 1s peak: A peak corresponding to the oxygen atoms in the carboxylic acid group.
Fourier-Transform Infrared Spectroscopy (FTIR)
Reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR)-FTIR is used to probe the vibrational modes of the molecules in the SAM. Key spectral features include:
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C-H stretching: The position of the asymmetric (νa(CH2)) and symmetric (νs(CH2)) methylene stretching modes (around 2920 cm⁻¹ and 2850 cm⁻¹, respectively) provides information about the conformational order of the alkyl chains. Well-ordered, all-trans chains will exhibit peaks at lower wavenumbers compared to disordered, gauche-rich chains.
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C=O stretching: The carbonyl stretch of the carboxylic acid group is typically observed around 1700-1740 cm⁻¹. The position and shape of this peak can provide information about the hydrogen-bonding environment of the carboxylic acid headgroups.
Contact Angle Goniometry
This technique measures the wettability of the surface, which is sensitive to the terminal functional group of the SAM. A SAM terminated with carboxylic acid groups is expected to be hydrophilic. The static water contact angle will vary depending on the pH of the water droplet due to the protonation/deprotonation of the carboxylic acid groups. At neutral pH, a contact angle in the range of 20-40° is typically observed for a well-formed carboxylic acid-terminated SAM.
Applications in Research and Development
The ability to create a well-defined surface with reactive carboxylic acid groups makes 11-(Tritylthio)undecanoic acid a valuable tool in various research and development areas.
Biosensors
The carboxylic acid terminus of the SAM can be activated, for example, using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS-ester. This activated surface can then readily react with primary amine groups on biomolecules such as proteins, antibodies, and enzymes, allowing for their covalent immobilization. This forms the basis for a wide range of biosensors, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and electrochemical biosensors. For instance, a biosensor for a specific protein can be fabricated by immobilizing its corresponding antibody on the SAM-modified surface. The binding of the target protein can then be detected as a change in mass, refractive index, or electrochemical signal. In some cases, limits of detection in the nanomolar range have been achieved for protein biosensors utilizing carboxylic acid-terminated SAMs.[1]
Caption: Workflow for biosensor fabrication using an 11-(Tritylthio)undecanoic acid SAM.
Drug Delivery
11-(Tritylthio)undecanoic acid can be used to functionalize nanoparticles (e.g., gold nanoparticles, liposomes) for targeted drug delivery. The thiol end of the molecule anchors it to the nanoparticle surface, while the carboxylic acid end can be used to attach targeting ligands (e.g., antibodies, peptides) or to directly conjugate drugs. This approach can enhance the accumulation of the drug at the desired site, improving therapeutic efficacy and reducing side effects. The release of the drug from the nanoparticle can be designed to be triggered by specific stimuli in the target environment, such as a change in pH or the presence of certain enzymes. The kinetics of drug release from such functionalized nanoparticles can be tailored by adjusting the length of the linker and the nature of the bond used to attach the drug.[2]
Conclusion
11-(Tritylthio)undecanoic acid is a cornerstone molecule for the creation of well-defined and functionalized surfaces. Its robust synthesis, the reliability of SAM formation on gold, and the versatility of its terminal carboxylic acid group have established it as an indispensable tool for researchers and developers in the fields of biosensors, nanotechnology, and drug delivery. The protocols and characterization data presented in this guide provide a solid foundation for the successful application of this powerful chemical building block in advanced scientific and technological endeavors.
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